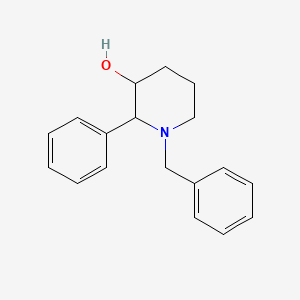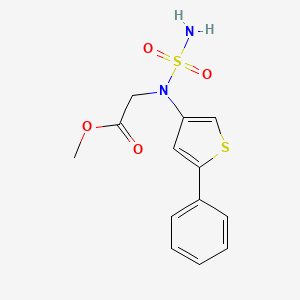
Methyl 2-((5-phenylthiophen-3-yl)(sulfamoyl)amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene in the presence of a palladium catalyst.
Sulfamoylation: The sulfamoyl group is introduced by reacting the thiophene derivative with sulfamoyl chloride under basic conditions.
Esterification: Finally, the ester group is introduced by reacting the sulfamoylated thiophene with methyl chloroacetate in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophenes.
科学研究应用
Methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anti-inflammatory and anticancer agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
作用机制
The mechanism of action of methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfamoyl group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity.
相似化合物的比较
- Methyl 2-[(5-phenylthiophen-2-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylfuran-3-yl)-sulfamoylamino]acetate
- Methyl 2-[(5-phenylpyrrole-3-yl)-sulfamoylamino]acetate
Comparison:
- Structural Differences: The position of the phenyl group on the thiophene ring can influence the compound’s reactivity and biological activity. For example, the 2-position substitution may result in different electronic properties compared to the 3-position substitution.
- Biological Activity: The presence of different heterocycles (thiophene, furan, pyrrole) can lead to variations in biological activity, as each heterocycle interacts differently with biological targets.
- Synthetic Accessibility: The ease of synthesis and availability of starting materials can also vary among these compounds, affecting their practical applications in research and industry.
属性
分子式 |
C13H14N2O4S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
methyl 2-[(5-phenylthiophen-3-yl)-sulfamoylamino]acetate |
InChI |
InChI=1S/C13H14N2O4S2/c1-19-13(16)8-15(21(14,17)18)11-7-12(20-9-11)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H2,14,17,18) |
InChI 键 |
GFSZMVVLFCBTHY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN(C1=CSC(=C1)C2=CC=CC=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


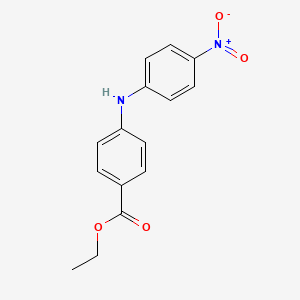

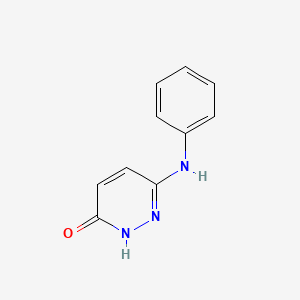
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
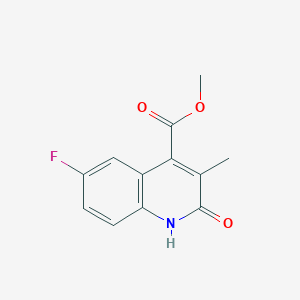

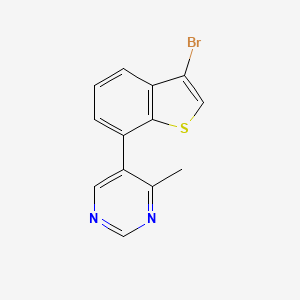
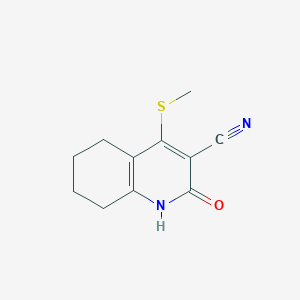
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
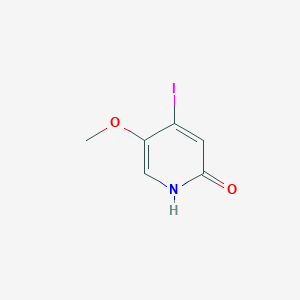
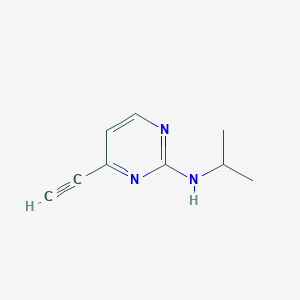
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)

